molecular formula C12H13NO2 B14326828 7-Methoxy-1,4-dimethylquinolin-2(1H)-one CAS No. 111724-59-5

7-Methoxy-1,4-dimethylquinolin-2(1H)-one

Cat. No.: B14326828
CAS No.: 111724-59-5
M. Wt: 203.24 g/mol
InChI Key: HPIDEONNTQRXDA-UHFFFAOYSA-N
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Description

7-Methoxy-1,4-dimethylquinolin-2(1H)-one is a quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-1,4-dimethylquinolin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis may start with commercially available quinoline derivatives.

    Methoxylation: Introduction of the methoxy group at the 7th position can be achieved using methanol and a suitable catalyst.

    Methylation: The methyl groups at the 1st and 4th positions can be introduced using methylating agents such as methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, and bases.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

7-Methoxy-1,4-dimethylquinolin-2(1H)-one may have applications in:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design for treating various diseases.

    Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.

    Material Science: Potential use in the development of organic electronic materials.

Mechanism of Action

The mechanism of action of 7-Methoxy-1,4-dimethylquinolin-2(1H)-one would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a wide range of biological activities.

    Chloroquine: A well-known antimalarial drug.

    Quinolinic Acid: An intermediate in the kynurenine pathway of tryptophan metabolism.

Uniqueness

7-Methoxy-1,4-dimethylquinolin-2(1H)-one’s unique substitution pattern may confer distinct chemical and biological properties compared to other quinoline derivatives.

Properties

CAS No.

111724-59-5

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

7-methoxy-1,4-dimethylquinolin-2-one

InChI

InChI=1S/C12H13NO2/c1-8-6-12(14)13(2)11-7-9(15-3)4-5-10(8)11/h4-7H,1-3H3

InChI Key

HPIDEONNTQRXDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C2=C1C=CC(=C2)OC)C

Origin of Product

United States

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